3-chloro-N-(4-chlorobenzyl)propanamide
Overview
Description
3-chloro-N-(4-chlorobenzyl)propanamide is an organic compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 g/mol . It is characterized by the presence of a chlorobenzyl group attached to a propanamide backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chlorobenzyl)propanamide typically involves the reaction of 4-chlorobenzylamine with 3-chloropropionyl chloride. This reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethyl acetate at room temperature . The reaction proceeds through nucleophilic substitution, where the amine group of 4-chlorobenzylamine attacks the carbonyl carbon of 3-chloropropionyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-chlorobenzyl)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group, which can be replaced by other nucleophiles.
Oxidation and Reduction: The amide group can undergo oxidation and reduction reactions, leading to the formation of corresponding carboxylic acids or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or ethyl acetate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as substituted amides or esters.
Oxidation: Carboxylic acids are the major products.
Reduction: Amines are typically formed as the major products.
Hydrolysis: Carboxylic acids and amines are the primary products.
Scientific Research Applications
3-chloro-N-(4-chlorobenzyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chlorobenzyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a methoxy group instead of a chlorobenzyl group, which can affect its reactivity and biological activity.
N-(4-chlorobenzyl)-3-chloropropanamide: Similar in structure but may have different physical and chemical properties due to variations in the substituent groups.
Uniqueness
3-chloro-N-(4-chlorobenzyl)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its dual chloro substituents make it particularly useful in synthetic chemistry for introducing chlorine atoms into target molecules.
Properties
IUPAC Name |
3-chloro-N-[(4-chlorophenyl)methyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJINUSIFYWTQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394092 | |
Record name | 3-chloro-N-(4-chlorobenzyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103038-67-1 | |
Record name | 3-chloro-N-(4-chlorobenzyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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